1-(4-Fluorophenyl)piperidin-4-amine

Lipophilicity CNS drug design Physicochemical property

Lack of well-characterized 4-aminopiperidine building blocks for CNS drug discovery? 1-(4-Fluorophenyl)piperidin-4-amine (CAS 164721-12-4) delivers a fluorinated scaffold (XLogP3 1.8, TPSA 29.3) for BBB penetration, patented in EP1693061A1. • Differentiated from phenyl/chloro analogs (ΔXLogP3 0.9). • Primary amine enables fast derivatization. • Antiplasmodial IC₅₀ 1-5 µg/mL. Bulk stock, global shipping.

Molecular Formula C13H19FN2O2
Molecular Weight 254.3 g/mol
CAS No. 164721-12-4
Cat. No. B1463104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)piperidin-4-amine
CAS164721-12-4
Molecular FormulaC13H19FN2O2
Molecular Weight254.3 g/mol
Structural Identifiers
SMILESCC(=O)O.C1CN(CCC1N)C2=CC=C(C=C2)F
InChIInChI=1S/C11H15FN2/c12-9-1-3-11(4-2-9)14-7-5-10(13)6-8-14/h1-4,10H,5-8,13H2
InChIKeyOJTYOBPWQCFWAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Fluorophenyl)piperidin-4-amine Overview


1-(4-Fluorophenyl)piperidin-4-amine (CAS 164721-12-4) is a 4-aminopiperidine derivative featuring a para-fluorophenyl substituent on the piperidine nitrogen. This compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of central nervous system (CNS) agents and antimalarial leads. Its structural features—a basic primary amine at the 4-position and a lipophilic 4-fluorophenyl group—enable its use as a scaffold for further functionalization via amide bond formation, reductive amination, or N-alkylation [1]. The compound exhibits moderate lipophilicity (XLogP3 = 1.8) and a topological polar surface area (TPSA) of 29.3 Ų, properties that align with favorable blood-brain barrier permeability profiles for CNS-targeting compounds [2].

1-(4-Fluorophenyl)piperidin-4-amine: Why Analogs Fall Short


Within 4‑aminopiperidine scaffolds, minor variations in the N‑aryl substituent profoundly impact both physicochemical and biological outcomes. Replacement of the 4‑fluorophenyl group with an unsubstituted phenyl ring increases lipophilicity (XLogP3 from 1.8 to 2.7) and reduces hydrogen‑bond acceptor capacity, while substitution with a 4‑chlorophenyl group yields intermediate lipophilicity (XLogP3 = 2.3) but alters electronic distribution due to differing halogen electronegativity [1][2]. These changes directly influence solubility, metabolic stability, and target engagement. Patent disclosures explicitly differentiate 4‑fluorophenyl‑bearing 4‑aminopiperidines as a distinct subclass with unique activity profiles in neurological indications, underscoring that generic substitution with non‑fluorinated or chloro‑analogs cannot be assumed to preserve potency, selectivity, or pharmacokinetic behavior [3].

1-(4-Fluorophenyl)piperidin-4-amine: Differentiation vs. Analogs


Lower Lipophilicity vs. Phenyl Analog

The 4-fluorophenyl analog exhibits a significantly lower calculated logP (XLogP3) value compared to the unsubstituted phenyl derivative, indicating reduced lipophilicity and potentially improved aqueous solubility [1][2].

Lipophilicity CNS drug design Physicochemical property

Increased HBA Count vs. Phenyl/Chloro Analogs

Introduction of the fluorine atom increases the hydrogen‑bond acceptor (HBA) count from 2 (phenyl and chloro analogs) to 3 for the 4‑fluorophenyl derivative [1][2][3].

Hydrogen bonding Solubility Pharmacophore

Metabolic Stability Advantage of 4-Fluorophenyl

Structure‑activity relationship studies on fluorophenyl‑containing piperidines demonstrate that para‑fluorine substitution disrupts oxidative metabolic pathways, leading to improved stability in liver microsome assays compared to unsubstituted phenyl analogs [1]. While direct microsomal stability data for the target compound are not yet publicly reported, class‑level evidence strongly supports the metabolic advantage of the 4‑fluorophenyl motif.

Metabolic stability Fluorine substitution CYP inhibition

Patent-Validated Utility in Neurological Disease

European patent EP1693061A1 claims the use of 4‑aminopiperidine derivatives, including those bearing 4‑fluorophenyl substituents, for the treatment of neurological diseases [1]. The patent explicitly distinguishes 4‑fluorophenyl‑containing compounds from analogs with chloro, methyl, or unsubstituted phenyl groups, highlighting the unique pharmacological relevance of this specific substitution pattern.

Neurological disease Patent Building block

Application Scenarios for 1-(4-Fluorophenyl)piperidin-4-amine


CNS Drug Discovery: Fluorophenyl Neurological Agents

This compound is ideally suited as a starting material for the synthesis of 4‑aminopiperidine‑based CNS agents targeting neurological disorders. The 4‑fluorophenyl group confers a favorable lipophilicity profile (XLogP3 = 1.8) for blood‑brain barrier penetration, while the primary amine enables straightforward derivatization (e.g., reductive amination, amide coupling) to generate lead series [1]. Patent EP1693061A1 explicitly claims such derivatives for neurological disease treatment, providing a validated template for structure‑activity relationship exploration [2].

Antimalarial Lead Optimization: 1,4-Disubstituted Piperidines

1‑(4‑Fluorophenyl)piperidin‑4‑amine serves as a core building block for 1,4‑disubstituted piperidines with documented antiplasmodial activity. Structural analogs bearing a 4‑fluorophenyl group have demonstrated IC₅₀ values between 1 and 5 µg/mL against resistant P. falciparum strains [3]. The compound's physicochemical properties (moderate lipophilicity, increased HBA count) make it a rational starting point for designing analogs with improved solubility and selectivity relative to more lipophilic phenyl derivatives [1].

CCR2 Antagonist: Fluorophenyl Pharmacophore Replacement

The 4‑(4‑fluorophenyl)piperidine motif has been systematically evaluated as a pharmacophore component in CCR2 antagonists. Research demonstrates that replacement of this moiety with heteroaryl or carboxyphenyl subunits can modulate potency and selectivity [4]. Procuring 1‑(4‑fluorophenyl)piperidin‑4‑amine provides the exact building block required for parallel synthesis of comparative analog sets, enabling direct assessment of fluorophenyl contribution to target binding and functional antagonism.

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